1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one
Overview
Description
“1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one” is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 . It is also known by the synonym "4-Piperidinone, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidinone ring, which is a six-membered ring with one nitrogen atom and one carbonyl group. This ring is substituted at the 1-position with a sulfonyl group that is further substituted with a 4-tert-butylphenyl group .Scientific Research Applications
Synthesis and Inhibitory Activity
1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one derivatives have been synthesized and investigated for their structure-activity relationships, particularly in the context of inhibitory activities against tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs). These compounds, especially the sulfonyl derivatives, have shown selectivity as TNF-α converting enzyme (TACE) inhibitors over MMPs, highlighting their potential in therapeutic applications related to inflammatory diseases and cancer. Enhanced cellular activity was observed with certain substituents, indicating the importance of structural modifications for optimizing efficacy (Venkatesan et al., 2004).
Chemical Synthesis and Transformation
The compound has also been utilized as a raw material in chemical synthesis, such as in the production of 4-chloropiperidine hydrochloride, showcasing its versatility as an intermediate in organic synthesis. The transformation involves reduction and N-carbonylation steps, leading to various derivatives with potential applications in drug development and chemical research (Zhang Guan-you, 2010).
Anticancer Agent Development
Further research has focused on developing propanamide derivatives bearing 1,3,4-oxadiazole and piperidinyl groups, starting from compounds similar to this compound. These derivatives have been evaluated as promising anticancer agents, demonstrating significant inhibitory activities against various cancer cell lines. This underscores the potential of such compounds in the design and development of new anticancer therapies (Rehman et al., 2018).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2,3)12-4-6-14(7-5-12)20(18,19)16-10-8-13(17)9-11-16/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQDSJHOZIKHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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